![molecular formula C24H26N4O9S2 B4575380 N~1~-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4575380.png)

N~1~-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide

Descripción general

Descripción

N~1~-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C24H26N4O9S2 and its molecular weight is 578.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 578.11412077 g/mol and the complexity rating of the compound is 1050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

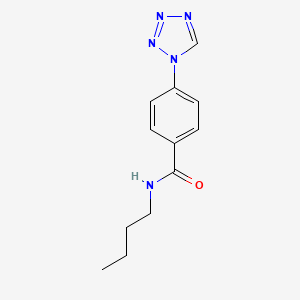

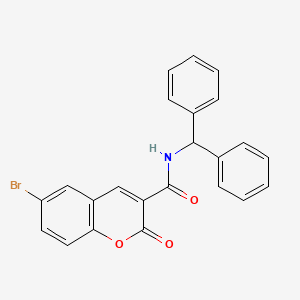

Peptidomimetic Synthesis

N-Aminosulfamides, as peptidomimetics, replace the C(α)H and the carbonyl of an amino acid residue with a nitrogen atom and a sulfonyl group, respectively. The synthesis involves condensations of N-protected amino hydrazides and p-nitrophenylsulfamidate esters, demonstrating a method to incorporate sulfonamide functionalities into peptide-like structures with potential applications in drug design and development (Turcotte, Bouayad‐Gervais, & Lubell, 2012).

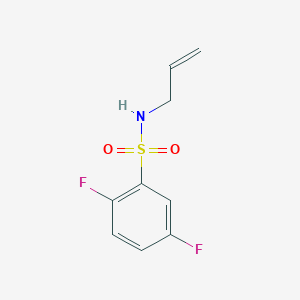

Sulfonamide Derivatives Synthesis

The synthesis of sulfonamide derivatives via electrochemical and chemical methods offers pathways to create compounds with potential pesticidal activities. These methods highlight the versatility of sulfonamide chemistry in generating novel molecules with potential for agricultural applications (Khazalpour & Nematollahi, 2015).

Potential Pesticidal Activity

Derivatives of phenyl tribromomethyl sulfone have been synthesized with potential pesticidal activity, illustrating the role of sulfonamide derivatives in developing new pesticides. The structural diversity obtained from the synthesis routes underscores the potential for discovering new active compounds for pest control (Borys, Korzyński, & Ochal, 2012).

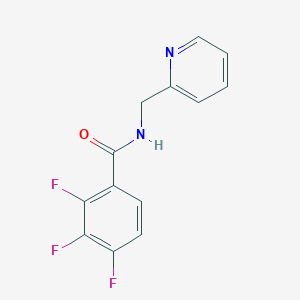

Nonproteinogenic Amino Acids

The synthesis of novel nonproteinogenic amino acids incorporating N-ethyl and α,β-dehydro moiety demonstrates the application of sulfonamide chemistry in expanding the toolbox for peptide and protein engineering. These amino acids can serve as building blocks for the synthesis of peptides with unique properties (Monteiro, Kołomańska, & Suárez, 2010).

Protein Modification

The modification of proteins with water-soluble reagents demonstrates an application in biochemical research, particularly in studying protein structure and function. These modifications allow for the selective labeling of amino acids in proteins, facilitating their analysis and characterization (Horton & Tucker, 1970).

Propiedades

IUPAC Name |

N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]-2-(2-methyl-N-methylsulfonyl-5-nitroanilino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O9S2/c1-16-5-8-18(28(30)31)13-22(16)27(38(4,32)33)15-24(29)25-17-6-10-20(11-7-17)39(34,35)26-21-12-9-19(36-2)14-23(21)37-3/h5-14,26H,15H2,1-4H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDNNXZOSSZBKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3)OC)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

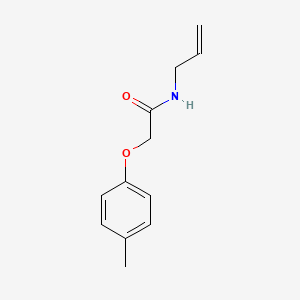

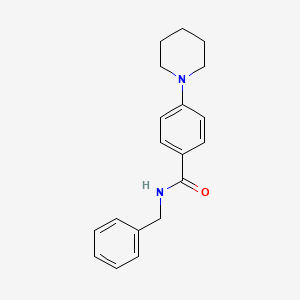

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-[2-(4-methoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4575303.png)

![2-methoxy-N-methyl-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]benzamide](/img/structure/B4575311.png)

![1-[(3,5-dimethylphenoxy)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4575321.png)

![8-chloro-4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4575326.png)

![methyl 4-(4-chlorophenyl)-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4575341.png)

![5-bromo-N'-{5-bromo-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}-2-hydroxybenzohydrazide](/img/structure/B4575371.png)

![N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE](/img/structure/B4575399.png)

![methyl 4-({[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}methyl)benzoate](/img/structure/B4575412.png)